Cas no 2137450-21-4 (4-methoxy-2,3-dihydro-1H-indole-2-carboxylic acid hydrochloride)

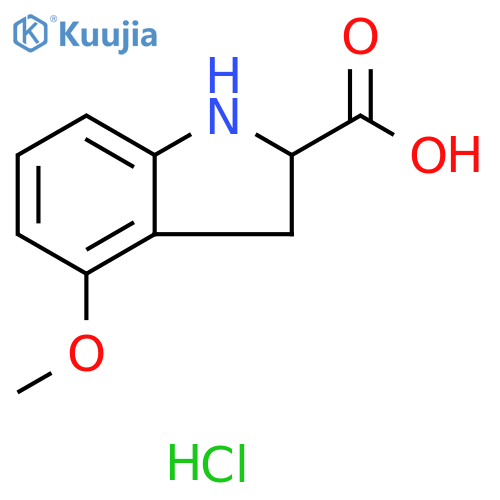

2137450-21-4 structure

商品名:4-methoxy-2,3-dihydro-1H-indole-2-carboxylic acid hydrochloride

CAS番号:2137450-21-4

MF:C10H12ClNO3

メガワット:229.660181999207

CID:4639722

4-methoxy-2,3-dihydro-1H-indole-2-carboxylic acid hydrochloride 化学的及び物理的性質

名前と識別子

-

- 4-methoxy-2,3-dihydro-1H-indole-2-carboxylic acid hydrochloride

-

- インチ: 1S/C10H11NO3.ClH/c1-14-9-4-2-3-7-6(9)5-8(11-7)10(12)13;/h2-4,8,11H,5H2,1H3,(H,12,13);1H

- InChIKey: VYRGWOZCBCSIHZ-UHFFFAOYSA-N

- ほほえんだ: O(C1C=CC=C2NC(C(=O)O)CC=12)C.Cl

4-methoxy-2,3-dihydro-1H-indole-2-carboxylic acid hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-384569-0.25g |

4-methoxy-2,3-dihydro-1H-indole-2-carboxylic acid hydrochloride |

2137450-21-4 | 95.0% | 0.25g |

$509.0 | 2025-03-16 | |

| Enamine | EN300-384569-0.1g |

4-methoxy-2,3-dihydro-1H-indole-2-carboxylic acid hydrochloride |

2137450-21-4 | 95.0% | 0.1g |

$355.0 | 2025-03-16 | |

| A2B Chem LLC | AX43007-250mg |

4-methoxy-2,3-dihydro-1H-indole-2-carboxylic acid hydrochloride |

2137450-21-4 | 95% | 250mg |

$571.00 | 2024-04-20 | |

| A2B Chem LLC | AX43007-5g |

4-methoxy-2,3-dihydro-1H-indole-2-carboxylic acid hydrochloride |

2137450-21-4 | 95% | 5g |

$3173.00 | 2024-04-20 | |

| A2B Chem LLC | AX43007-10g |

4-methoxy-2,3-dihydro-1H-indole-2-carboxylic acid hydrochloride |

2137450-21-4 | 95% | 10g |

$4689.00 | 2024-04-20 | |

| Enamine | EN300-384569-0.05g |

4-methoxy-2,3-dihydro-1H-indole-2-carboxylic acid hydrochloride |

2137450-21-4 | 95.0% | 0.05g |

$238.0 | 2025-03-16 | |

| Enamine | EN300-384569-1.0g |

4-methoxy-2,3-dihydro-1H-indole-2-carboxylic acid hydrochloride |

2137450-21-4 | 95.0% | 1.0g |

$1029.0 | 2025-03-16 | |

| Enamine | EN300-384569-2.5g |

4-methoxy-2,3-dihydro-1H-indole-2-carboxylic acid hydrochloride |

2137450-21-4 | 95.0% | 2.5g |

$2014.0 | 2025-03-16 | |

| Enamine | EN300-384569-5.0g |

4-methoxy-2,3-dihydro-1H-indole-2-carboxylic acid hydrochloride |

2137450-21-4 | 95.0% | 5.0g |

$2981.0 | 2025-03-16 | |

| A2B Chem LLC | AX43007-2.5g |

4-methoxy-2,3-dihydro-1H-indole-2-carboxylic acid hydrochloride |

2137450-21-4 | 95% | 2.5g |

$2155.00 | 2024-04-20 |

4-methoxy-2,3-dihydro-1H-indole-2-carboxylic acid hydrochloride 関連文献

-

Eun Ji Park,Jong Ki Sim,Myung-Geun Jeong,Hyun Ook Seo,Young Dok Kim RSC Adv., 2013,3, 12571-12576

-

Jie Xue,Jiawei Chen,Jizhong Song,Leimeng Xu,Haibo Zeng J. Mater. Chem. C, 2017,5, 11018-11024

-

Balpreet Singh Ahluwalia,Peter McCourt,Ana Oteiza,James S. Wilkinson,Thomas R. Huser,Olav Gaute Hellesø Analyst, 2015,140, 223-229

-

Ji Hoon Park,Hee Sung Lee,Junyeong Lee,Kimoon Lee,Gyubaek Lee,Kwan Hyuck Yoon,Myung M. Sung,Seongil Im Phys. Chem. Chem. Phys., 2012,14, 14202-14206

2137450-21-4 (4-methoxy-2,3-dihydro-1H-indole-2-carboxylic acid hydrochloride) 関連製品

- 52287-46-4(quinoline-2,4-dicarbaldehyde)

- 932997-83-6(2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)-N-3-(trifluoromethyl)phenylacetamide)

- 117341-93-2(6-chloro-6-methylbicyclo3.1.0hexan-2-one)

- 1481342-96-4(3-amino-1-(pyridin-4-yl)propan-1-one)

- 1172303-60-4(2-{4-(2-ethoxynaphthalene-1-carbonyl)piperazin-1-ylmethyl}-1-methyl-1H-1,3-benzodiazole)

- 164414-62-4(5-bromo-7-methoxy-1-benzofuran)

- 574732-18-6(2,4-Dichloro-3-(difluoromethyl)benzoic acid)

- 1797632-31-5(N,N-dimethyl-3-[3-(2-methylpropanesulfonyl)azetidine-1-carbonyl]aniline)

- 54904-22-2(1H-Indole-3-propanoicacid, 5-chloro-)

- 1361700-71-1(2-Hydroxy-3-nitro-5-(2,3,5-trichlorophenyl)pyridine)

推奨される供給者

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量